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Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed framework for implementing a robust quality control
(QC) program for pharmaceutical manufacturing systems, guided by the principles of ASTM
E2500, "Standard Guide for Specification, Design, and Verification of Pharmaceutical and
Biopharmaceutical Manufacturing Systems and Equipment.” This risk-based and science-
based approach ensures that manufacturing systems are fit for their intended use and that
product quality and patient safety are maintained throughout the product lifecycle.

Introduction to ASTM E2500 Principles

ASTM E2500 advocates for a shift from the traditional, often rigid, Installation Qualification (1Q),
Operational Qualification (OQ), and Performance Qualification (PQ) approach to a more flexible
and efficient verification process. The core of this standard is a lifecycle approach that
emphasizes a deep understanding of the product and process to identify and control risks to
quality.

The key principles of this approach include:

» Risk-Based Approach: Focus verification activities on the aspects of a system that are critical
to product quality and patient safety.
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e Science-Based Decisions: Utilize scientific knowledge and product/process understanding to
define requirements and acceptance criteria.

e Leveraging Subject Matter Experts (SMES): Involve experts from various disciplines (e.g.,
engineering, quality assurance, manufacturing) throughout the verification process.

» Good Engineering Practices (GEP): Employ sound engineering principles in the design,
construction, and operation of manufacturing systems.

» Use of Vendor Documentation: Leverage vendor testing and documentation where
appropriate to avoid redundant testing.

The ASTM E2500 Verification Workflow

The ASTM E2500 framework follows a systematic, four-stage process for the verification of
manufacturing systems. This workflow ensures that all critical aspects are considered from the
initial requirements definition through to the final release of the system for operational use.
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Caption: The four-stage ASTM E2500 verification workflow.

Application Note: Risk-Based Verification of a High-
Performance Liquid Chromatography (HPLC)
System

This application note details the verification process for a new HPLC system intended for the
quantitative analysis of an active pharmaceutical ingredient (API) in a drug product, following
the ASTM E2500 guideline.
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Stage 1: Requirements Definition

The initial step is to define the user and process requirements for the HPLC system. This
involves collaboration between analytical chemists, quality assurance personnel, and

manufacturing scientists.

Table 1: User and Process Requirements for HPLC System
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Requirement ID

Requirement L
o Criticality
Description

Rationale for
Criticality

The HPLC system
shall be capable of

accurately quantifying

Direct impact on

URS-001 the APl in the High product potency and
presence of known patient safety.
impurities and
excipients.

The system must
demonstrate a linear
Ensures accurate
response over the
_ _ measurement across
URS-002 concentration range of  High
the expected
50% to 150% of the _
operational range.
target API
concentration.
The precision of the
system, expressed as Guarantees the
Relative Standard ) reproducibility and

URS-003 o High o
Deviation (RSD), shall reliability of the
be less than 2.0% for analytical results.
replicate injections.

The system software

shall comply with 21 ] )
Ensures data integrity

CFR Part 11 _

URS-004 ) High and regulatory
requirements for _

i compliance.
electronic records and
signatures.
The system must be
constructed of Potential to introduce
materials that will not _ impurities, but

URS-005 Medium

interact with or
contaminate the

samples.

controlled by system

suitability tests.
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Stage 2: Specification and Design

Based on the defined requirements, detailed specifications for the HPLC system are
developed. This includes selecting a suitable instrument from a qualified vendor. A risk
assessment is performed to identify the critical aspects of the system that require verification.

Risk Assessment Workflow for HPLC System
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Caption: Risk assessment workflow for the HPLC system.

The risk assessment identifies that the pump, injector, column oven, and detector are critical
components affecting the accuracy and precision of the results. The control strategy will
therefore focus on verifying the performance of these components.

Stage 3: Verification

A verification plan is created that outlines the specific tests to be performed to ensure the
HPLC system is fit for its intended use. This plan replaces the traditional IQ/OQ/PQ protocols.

Experimental Protocol: HPLC System Verification

Objective: To verify that the HPLC system is properly installed, operates correctly, and
consistently produces accurate and precise results for the intended analytical method.

Materials:
 HPLC-grade solvents (e.g., acetonitrile, water)
o Reference standards of the APl and known impurities

o Calibrated analytical balance
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e Volumetric flasks and pipettes
Procedure:
« Installation Verification:
o Confirm that all system components are delivered as specified in the purchase order.

o Verify that the installation site meets the environmental requirements (temperature,
humidity, power supply) specified by the vendor.

o Document the model and serial numbers of all modules.

o Operational Verification:

[¢]

Pump Performance:
» Verify the accuracy of the flow rate at the method-specified flow rate (e.g., 1.0 mL/min).

= Assess the stability of the flow rate over a defined period.

o

Injector Precision:
» Perform at least six replicate injections of a standard solution.

» Calculate the Relative Standard Deviation (RSD) of the peak areas.

[e]

Column Oven Temperature Accuracy:

» Verify that the column oven maintains the set temperature within the specified tolerance.

[¢]

Detector Linearity and Wavelength Accuracy:

» Analyze a series of standard solutions at different concentrations to establish the
linearity of the detector response.

» Verify the wavelength accuracy of the detector using a certified standard (e.g., caffeine
solution).
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Table 2: Acceptance Criteria for HPLC System Verification

Test Parameter Acceptance Criteria

Pump Performance

Flow Rate Accuracy + 2.0% of the set flow rate

Flow Rate Precision (RSD) <1.0%

Injector Precision

Peak Area RSD (n=6) <1.5%

Column Oven

Temperature Accuracy + 1.0 °C of the set point

Detector Performance

Linearity (Correlation Coefficient, r?) >0.999

Wavelength Accuracy + 2 nm of the target wavelength

Stage 4: Acceptance and Release

Upon successful completion of all verification tests and documentation of the results, the HPLC
system is formally accepted and released for routine use in the quality control laboratory. A
summary report is prepared that includes all verification data and a statement confirming that
the system is fit for its intended purpose.

Protocol: Standard Operating Procedure for Raw
Material Quality Control Testing

This SOP outlines the general procedure for the quality control testing of incoming raw
materials in a pharmaceutical manufacturing facility, in alignment with ASTM principles.

1.0 Purpose To define the procedure for sampling, testing, and disposition of all incoming raw
materials used in the manufacturing of pharmaceutical products.
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2.0 Scope This SOP applies to all raw materials, including active pharmaceutical ingredients
(APIs), excipients, and primary packaging components.

3.0 Responsibilities

» Warehouse Personnel: Responsible for receiving and quarantining incoming raw materials.

e QC Analyst: Responsible for sampling, performing analytical tests, and documenting results.

» QC Manager/Designee: Responsible for reviewing and approving test results and making the
final disposition decision.

4.0 Procedure

4.1. Receiving and Quarantine

» Upon receipt, visually inspect the raw material containers for any damage or tampering.

e Assign a unique quarantine number to each lot and store it in a designated quarantine area.

4.2. Sampling

e Follow a documented sampling plan based on the criticality of the raw material and the
supplier's history.

o Use appropriate sampling tools and techniques to obtain a representative sample.

o Properly label all sample containers.

4.3. Testing

o Perform identification, purity, and other quality-defining tests as specified in the approved
material specification.

 All testing must be performed according to validated analytical procedures.

o Document all test results in the laboratory notebook or a validated electronic system.

Table 3: Example Test Parameters and Acceptance Criteria for an API
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Test Method Acceptance Criteria

The IR spectrum of the sample
Identification (IR) USP <197K> corresponds to that of the

reference standard.

98.0% - 102.0% (on a dried

Assay (HPLC) Validated HPLC method )
basis)

Karl Fischer Titration (USP
Water Content Not more than 0.5%

<921>)
Residue on Ignition USP <281> Not more than 0.1%
Heavy Metals USP <231>, Method Il Not more than 10 ppm

) Individual Impurity: < 0.1%,

Related Substances (HPLC) Validated HPLC method

Total Impurities: < 0.5%

4.4. Disposition

o If all test results meet the established specifications, the QC Manager will approve the raw
material for use.

« If any result is out of specification (OOS), an investigation must be initiated according to the
relevant SOP. The material will remain in quarantine until the investigation is complete.

5.0 Documentation

 All activities, from receiving to final disposition, must be documented in the raw material
logbook and the batch manufacturing record.

 Certificates of Analysis (CoAs) from the supplier should be reviewed and filed.

By adopting the principles outlined in ASTM E2500 and implementing detailed, risk-based
SOPs, pharmaceutical manufacturers can ensure the quality and consistency of their products,
while also improving the efficiency and effectiveness of their quality control operations.

 To cite this document: BenchChem. [Standard Operating Procedure for ASTM-Aligned
Quality Control in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1609474+#standard-operating-procedure-for-atsm-
quality-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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